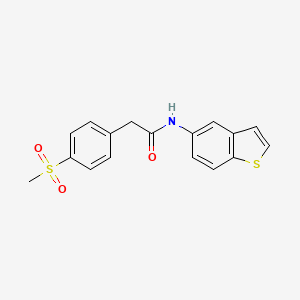

N-(1-BENZOTHIOPHEN-5-YL)-2-(4-METHANESULFONYLPHENYL)ACETAMIDE

Description

N-(1-Benzothiophen-5-yl)-2-(4-methanesulfonylphenyl)acetamide is a synthetic acetamide derivative featuring a benzothiophene moiety and a 4-methanesulfonylphenyl group.

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S2/c1-23(20,21)15-5-2-12(3-6-15)10-17(19)18-14-4-7-16-13(11-14)8-9-22-16/h2-9,11H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHLWYUQBPSQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZOTHIOPHEN-5-YL)-2-(4-METHANESULFONYLPHENYL)ACETAMIDE typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives.

Introduction of Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using methanesulfonyl chloride and a suitable base.

Amide Formation: The final step involves the formation of the amide bond through a reaction between the benzothiophene derivative and 4-methanesulfonylphenylacetic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

Reduction: Reduction reactions can occur at the carbonyl group of the amide.

Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The acetamide moiety, to which N-(1-benzothiophen-5-yl)-2-(4-methanesulfonylphenyl)acetamide belongs, is recognized for its therapeutic potential. Compounds containing this moiety are often investigated for their effectiveness against a range of diseases including infections, inflammation, and neurological disorders.

Antimicrobial Activity

Research has indicated that derivatives of acetamides exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to N-(1-benzothiophen-5-yl)-2-(4-methanesulfonylphenyl)acetamide can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

The sulfonamide group present in the compound is known for its anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and pain relief .

Urease Inhibition

A study published in 2023 highlighted the effectiveness of acetamide-sulfonamide scaffolds in inhibiting urease, an enzyme linked to the pathogenesis of several diseases, including urinary tract infections and gastric ulcers. The compound exhibited an IC50 value indicating potent inhibition, suggesting its potential as a therapeutic agent against urease-related conditions .

| Compound | IC50 Value (µM) | Activity Level |

|---|---|---|

| N-(1-Benzothiophen-5-yl)-2-(4-methanesulfonylphenyl)acetamide | 22.61 | Moderate |

| Other Derivative | 9.95 | High |

Neurological Applications

Another significant application is in the treatment of neurological disorders. Research has shown that compounds with similar structures can act as antagonists at muscarinic receptors, which are implicated in various neurological conditions such as Alzheimer's disease and schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like N-(1-benzothiophen-5-yl)-2-(4-methanesulfonylphenyl)acetamide. Modifications to the benzothiophene or sulfonamide groups can enhance biological activity and selectivity towards specific targets.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on sulfonamide | Increased urease inhibition |

| Fluoro-substitution on benzothiophene | Enhanced antimicrobial activity |

Mechanism of Action

The mechanism of action of N-(1-BENZOTHIOPHEN-5-YL)-2-(4-METHANESULFONYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Polarity : A6’s shorter HPLC retention time (2.231 min) compared to C3 (16.893 min) indicates higher polarity due to its free hydroxyl group, whereas acetylated or brominated derivatives (C3, A4) exhibit increased hydrophobicity .

- Thermal Stability : Higher melting points in C4 (232–234°C) and A4 (228–229°C) correlate with stronger intermolecular interactions from methoxy and acetoxy groups .

- Synthetic Challenges : Low yield of A6 (6%) highlights steric or electronic challenges in Z-isomer formation .

Contrast with Target Acetamide:

Unlike these acrylic acids, the target acetamide replaces the carboxylic acid with an amide linkage, likely improving metabolic stability and altering hydrogen-bonding capacity.

Thiazolidinone-Based Acetamide ()

The compound in , N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide, shares an acetamide backbone but diverges significantly:

- Sulfonyl Group : The phenylsulfonyl group (vs. methanesulfonyl) may reduce electron-withdrawing effects, altering pharmacokinetic properties.

- Functional Implications: Thiazolidinones are associated with antidiabetic activity (e.g., PPAR-γ agonists), suggesting divergent therapeutic applications compared to the target compound .

Structural and Functional Implications

- Backbone Flexibility: The acetamide linkage offers greater rotational freedom than rigid acrylic acids or thiazolidinones, possibly enabling broader target engagement.

- Solubility and Bioavailability : The benzothiophene’s lipophilicity may reduce aqueous solubility relative to polar acrylic acids (e.g., A6) but improve membrane permeability.

Biological Activity

N-(1-Benzothiophen-5-yl)-2-(4-methanesulfonyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-(1-benzothiophen-5-yl)-2-(4-methanesulfonyphenyl)acetamide

- Molecular Formula : C17H15NO3S

- Molecular Weight : 313.37 g/mol

- CAS Number : 942008-48-2

The compound features a benzothiophene moiety linked to a methanesulfonyl-substituted phenyl group through an acetamide functional group, which is critical for its biological activity.

1. Antitumor Activity

Research indicates that benzothiophene derivatives exhibit significant antitumor properties. In vitro studies have shown that N-(1-benzothiophen-5-yl)-2-(4-methanesulfonyphenyl)acetamide can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

2. Inhibition of Enzymatic Activity

This compound has been reported to inhibit specific enzymes that are crucial for tumor growth. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy, by downregulating its expression through metabolic pathways involving NADPH depletion .

3. Anti-inflammatory Effects

N-(1-benzothiophen-5-yl)-2-(4-methanesulfonyphenyl)acetamide also exhibits anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Inhibition of DHFR and other key enzymes | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharides (LPS), N-(1-benzothiophen-5-yl)-2-(4-methanesulfonyphenyl)acetamide significantly reduced levels of TNF-alpha and IL-6. This suggests its potential use in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for N-(1-benzothiophen-5-yl)-2-(4-methanesulfonylphenyl)acetamide?

Methodological Answer: The synthesis typically involves coupling reactions between the benzothiophene amine and methanesulfonylphenyl acetic acid derivatives. Key steps include:

- Amide bond formation : Use coupling reagents like HATU or EDCl/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

- Critical parameters : Control reaction temperature (0–25°C) to avoid decomposition of the methanesulfonyl group.

Q. How is the compound characterized post-synthesis?

Methodological Answer:

Q. What experimental strategies ensure reliable assessment of biological activity?

Methodological Answer:

- In vitro assays :

- Data validation : Apply statistical tests (e.g., ANOVA with Tukey’s post-hoc) to confirm significance (p < 0.05).

Q. How can solubility challenges be addressed for in vivo studies?

Methodological Answer:

- Formulation optimization :

- Stability testing : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

Q. Example SAR Table :

| Derivative | R Group (Benzothiophene) | IC₅₀ (µM) | logP |

|---|---|---|---|

| 1 | -H | 12.3 | 2.1 |

| 2 | -Cl | 8.7 | 2.8 |

| 3 | -OCH₃ | 15.9 | 1.9 |

Q. What computational approaches predict target binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (PDB ID: e.g., 3POZ) to model ligand-receptor interactions. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

- Quantum-chemical calculations : Perform DFT (B3LYP/6-311+G**) to optimize geometry and calculate electrostatic potential surfaces .

Q. How can contradictions in biological data be resolved?

Methodological Answer:

Q. What strategies identify metabolic pathways and degradation products?

Methodological Answer:

Q. How can synergistic effects in combination therapies be evaluated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.